molecular formula C20H20FNO3 B1323465 Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate CAS No. 414910-00-2

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate

Cat. No. B1323465
CAS RN: 414910-00-2
M. Wt: 341.4 g/mol
InChI Key: YDYUSCAHHHPNHK-UHFFFAOYSA-N
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Description

The compound of interest, Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate, is a chemical entity that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include esterification, cyclization, and alkylation. For instance, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the production of an antihypertensive agent, involves a six-step process with an overall yield of 27% . Similarly, the synthesis of 1,4-benzodiazepine derivatives from a one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides indicates the potential for creating complex structures through strategic reaction pathways . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography . For example, the crystal structure of a benzimidazole derivative was elucidated to confirm its structure . These techniques are crucial for verifying the structure of synthesized compounds, including the one of interest.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds show a high degree of regioselectivity and the ability to introduce various functional groups. The tandem N-alkylation-ring opening-cyclization reactions and the direct ortho C-H methylation and fluorination using transient directing groups demonstrate the sophisticated chemical manipulations possible with these compounds. These reactions could be relevant when considering the chemical reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized by their spectroscopic data, which provide insights into the electronic and structural features of the molecules. The IR and NMR spectra reported for intermediates and final products are essential for understanding the physical and chemical behavior of these compounds. Such data would be necessary to fully characterize this compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate is involved in the synthesis of various biologically active compounds. It is utilized as an intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, as demonstrated in the efficient synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate (Chen Xin-zhi, 2011).
  • The compound has been used in enantioselective benzylation studies, particularly in producing chiral 3-benzylpiperidine backbones for potential biological applications (Yaomin Wang, Shuai Zhao, Qi‐Yan Xue, Xin Chen, 2018).

Crystallographic and Structural Analysis

  • Crystallographic studies of related compounds, such as tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, provide insights into the molecular structure and potential interactions of similar compounds. These studies reveal how molecules are linked by intermolecular hydrogen bonds to form complex networks, which is critical for understanding their chemical behavior (Juxian Wang, Mingliang Liu, Jue Cao, Yucheng Wang, 2008).

Application in Antitumor Agents

Role in Novel Synthetic Pathways

  • The compound is also instrumental in novel synthetic pathways, like the development of 4-fluoropyridines, indicating its versatility in organic synthesis and its potential to contribute to various pharmacologically active compounds (U. Wittmann, Frank Tranel, R. Fröhlich, G. Haufe, 2006).

Safety and Hazards

  • Irritation : The compound may cause eye and skin irritation .
  • Combustibility : It is classified as a combustible solid .

properties

IUPAC Name

benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3/c1-14-11-16(21)7-8-18(14)19-12-17(23)9-10-22(19)20(24)25-13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYUSCAHHHPNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4600 ml of an acetic acid solution containing 190 g of 1-benzyloxycarbonyl-2-(4-fluoro-2-methylphenyl)-4-oxo-2,3-dihydro-1H-pyridine was added 91 g of zinc powder, and the mixture was stirred at room temperature for 24 hours. Insoluble materials were filtered off from the reaction solution, and the filtrate was concentrated. To the residue was added 400 ml of ethyl acetate, and the mixture was washed with an aqueous sodium hydrogen carbonate solution and saturated brine, dried and concentrated. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=2:1) to give 166 g of 1-benzyloxycarbonyl-2-(4-fluoro-2-methylphenyl)-4-oxopiperidine.
Name
Quantity
91 g
Type
catalyst
Reaction Step One
Quantity
4600 mL
Type
solvent
Reaction Step Two

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